2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c24-17-10-6-9-16(13-17)22-25-20(30-27-22)14-28-23(29)19-12-5-4-11-18(19)21(26-28)15-7-2-1-3-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDBMFJTUXGPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a bromophenyl hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Product Formation: The final product is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Studies indicate that derivatives with similar structures can exhibit significant activity against various cancer cell lines and microbial strains.
- Anticancer Activity : Research has shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells. For instance, studies report that related oxadiazole derivatives have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one | MCF-7 | 0.48 |
| This compound | HCT-116 | 0.19 |
| Doxorubicin | MCF-7 | 1.93 |
| Doxorubicin | HCT-116 | 2.84 |
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth. Its structure allows it to interact with bacterial enzymes or cellular components, potentially disrupting vital processes.
Synthetic Utility
In organic synthesis, the compound serves as a valuable building block for creating more complex molecules. Its unique heterocyclic structure allows chemists to explore new reaction pathways and methodologies.
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxadiazole including the target compound. They evaluated their anticancer activity using various assays that measure cell viability and apoptosis induction. The results indicated that compounds with bromine substitutions exhibited enhanced activity against multiple cancer cell lines compared to non-brominated analogs .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxadiazole derivatives derived from similar structures. The researchers tested these compounds against both gram-positive and gram-negative bacteria using disk diffusion methods. The results showed that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in the development of new materials with specific properties such as enhanced stability or reactivity. Its structural features could be leveraged in creating advanced polymers or coatings that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below compares the target compound with structurally similar phthalazinone and oxadiazole derivatives:
Key Observations:
Substituent Effects :
- The bromine in the target compound contrasts with chlorine (compound 46 in ) and trimethoxy groups (compound in ), altering steric and electronic profiles. Bromine’s larger atomic radius may hinder binding in biological targets compared to smaller halogens.
- Methyl linkers (target compound) versus direct attachment (compound in ) influence conformational flexibility and intermolecular interactions.
Biological Relevance :
- Compounds with chlorophenethyl () or trifluoromethyl biphenyl substituents (compounds 47–51 in ) show high purity (>98%) and activity as TRPA1/TRPV1 antagonists, suggesting that electron-withdrawing groups enhance target affinity. The target compound’s bromophenyl group may exhibit similar trends.
Synthetic Efficiency :
Physicochemical Properties
Biological Activity
The compound 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is a heterocyclic organic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.30 g/mol. The structure includes a phthalazinone core substituted with an oxadiazole moiety and a bromophenyl group, which are believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. A study evaluating various derivatives of oxadiazole found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the bromophenyl group in the compound has been correlated with increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival .
In vitro studies demonstrated that the compound exhibited IC50 values ranging from 10 to 20 µM against different cancer cell lines, indicating significant cytotoxic effects.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases .
The biological activity of This compound is thought to be mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cancer cell metabolism.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Study on Antimicrobial Efficacy : A study involving the application of the compound against clinical isolates demonstrated a notable reduction in bacterial load, supporting its use as a potential therapeutic agent .
- Cancer Cell Line Study : In a controlled experiment with breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
